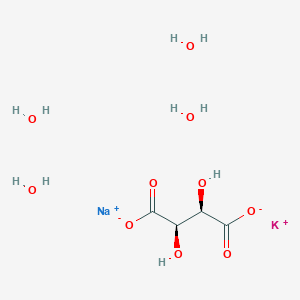
Potassium sodium tartrate tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Sodium potassium tartrate tetrahydrate, also known as Rochelle salt, is a double salt of tartaric acid . It primarily targets biochemical processes where it acts as an emulsifier and pH control agent . It is also used in protein crystallography as a common precipitant .
Mode of Action
Sodium potassium tartrate tetrahydrate interacts with its targets through various mechanisms. In the food industry, it acts as an emulsifier, helping to mix fats and water that would otherwise separate . It also controls the pH of food products, maintaining their acidity within a desirable range . In protein crystallography, it precipitates proteins, aiding in their structural analysis .
Biochemical Pathways
Sodium potassium tartrate tetrahydrate is involved in several biochemical pathways. It is a key component of Fehling’s solution, a reagent used to detect reducing sugars . It is also used in organic synthesis to break up emulsions, particularly in reactions involving an aluminium-based hydride reagent .
Pharmacokinetics
It is generally recognized as safe (gras) as a direct human food ingredient .
Result of Action
The action of Sodium potassium tartrate tetrahydrate results in several molecular and cellular effects. Its emulsifying property helps maintain the consistency of food products . Its role as a pH control agent helps preserve food by preventing undesirable changes in acidity . In protein crystallography, it facilitates the formation of protein crystals, enabling their structural analysis .
Action Environment
The action of Sodium potassium tartrate tetrahydrate can be influenced by environmental factors. For instance, it is deliquescent, meaning it can absorb moisture from the air and dissolve in it . This property can affect its stability and efficacy, particularly in damp conditions . It is also worth noting that its solubility in water is temperature-dependent, with greater solubility at higher temperatures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of potassium sodium tartrate involves the reaction between potassium bitartrate (cream of tartar) and sodium carbonate . Here is a detailed procedure:
- Conversion of Sodium Bicarbonate to Sodium Carbonate:
- Add 500 g of sodium bicarbonate to a pyrex container.
- Heat in an oven at 65°C for one hour, then increase the temperature to 120°C for another hour.
- Repeat the process at 175°C and 230°C.
- Allow the container to cool to room temperature and transfer the sodium carbonate to a sealed container.
- Reaction with Potassium Bitartrate:
- Suspend 200 g of potassium bitartrate in 250 mL of water in a 500 mL beaker.
- Heat the beaker in a saucepan with simmering water.
- Add 2.5 mL of sodium carbonate solution gradually until no more bubbles form.
- Filter the solution using filter paper and evaporate to concentrate to 400 mL.
- Allow the filtrate to cool and store in a cool place to form crystals .
Industrial Production Methods: In industrial settings, the production of potassium sodium tartrate follows similar principles but on a larger scale with more controlled conditions to ensure purity and yield. The process involves the use of large reactors and precise temperature control to facilitate the reaction between potassium bitartrate and sodium carbonate .
Analyse Chemischer Reaktionen
Kalium-Natrium-Tartrat durchläuft verschiedene chemische Reaktionen, darunter:
- Oxidation und Reduktion:
- Substitutionsreaktionen:
- Komplexbildung:
Wissenschaftliche Forschungsanwendungen
Kalium-Natrium-Tartrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
- Chemie:
- Biologie:
- Medizin:
- Industrie:
Wirkmechanismus
Kalium-Natrium-Tartrat entfaltet seine Wirkungen durch verschiedene Mechanismen:
- Piezoelektrische Eigenschaften:
- Komplexbildung:
Vergleich Mit ähnlichen Verbindungen
Kalium-Natrium-Tartrat ist aufgrund seiner piezoelektrischen Eigenschaften und seiner Fähigkeit, Komplexe mit Übergangsmetallen zu bilden, einzigartig. Ähnliche Verbindungen umfassen:
- Säurekaliumtartrat:
- Wird beim Backen und als Stabilisator verwendet.
- Aluminiumtartrat:
- Wird in Gerb- und Färbeprozessen verwendet.
- Ammoniumtartrat:
- Wird in der analytischen Chemie verwendet.
- Calciumtartrat:
Kalium-Natrium-Tartrat zeichnet sich durch seine Vielseitigkeit und seine breite Palette von Anwendungen in verschiedenen Bereichen aus.
Eigenschaften
CAS-Nummer |
6381-59-5 |
|---|---|
Molekularformel |
C4H8KNaO7 |
Molekulargewicht |
230.19 g/mol |
IUPAC-Name |
potassium;sodium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.K.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/t1-,2-;;;/m1.../s1 |
InChI-Schlüssel |
KHXDOHUGQJOHCD-QXMMYYGRSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O.[Na+].[K+] |
Isomerische SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na].[K] |
Kanonische SMILES |
C(C(C(=O)O)O)(C(=O)O)O.O.[Na].[K] |
Siedepunkt |
200 °C |
Color/Form |
COLORLESS CRYSTALS CRYSTALS ARE OFTEN COATED WITH WHITE POWDER |
Dichte |
Density: 1.77 (Air=1) |
melting_point |
70-80 °C 90-100 °C |
Physikalische Beschreibung |
Translucent or white solid; Effloresces slightly in warm air; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] |
Löslichkeit |
1 gram is soluble in 1 ml of water, insoluble in ethanol VERY SOLUBLE IN HOT WATER Insol in alcohol SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C |
Synonyme |
(2R,3R)-2,3-Dihydroxybutanedioic Acid Monopotassium Monosodium Salt Tetrahydrate; 2,3-Dihydroxy-[R-(R*,R*)]butanedioic Acid Monopotassium Monosodium Salt Tetrahydrate; L-(+)-Tartaric Acid Monopotassium Monosodium Salt, Tetrahydrate; Monopotassium Mon |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
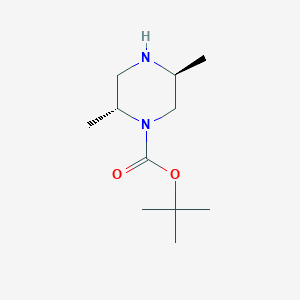

![(5R)-5-[(1S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylethyl]tetrahydro-2-oxo-3-furancarboxyli](/img/structure/B151285.png)
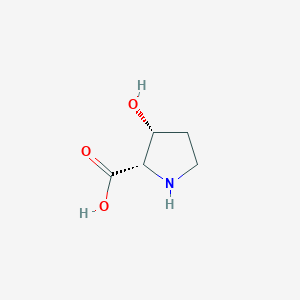

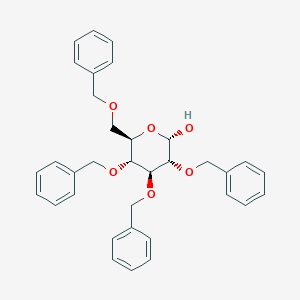
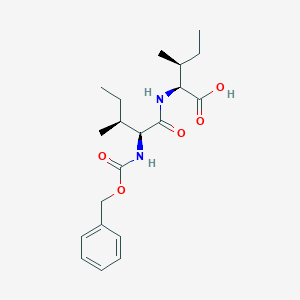
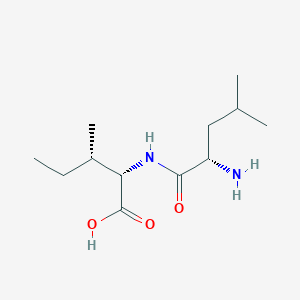
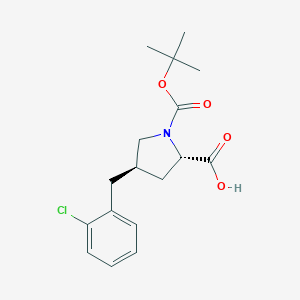

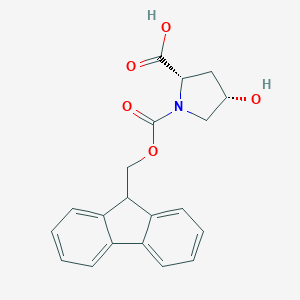
![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)

